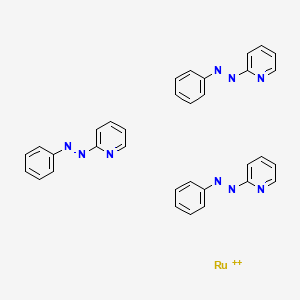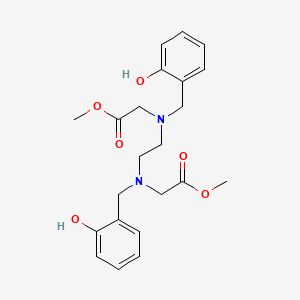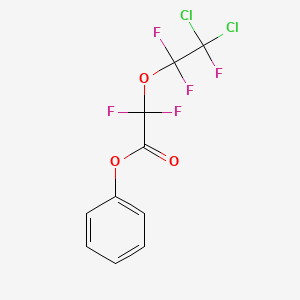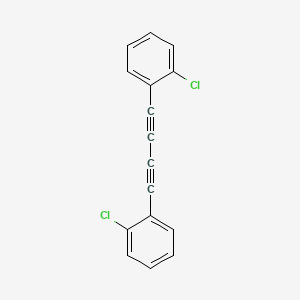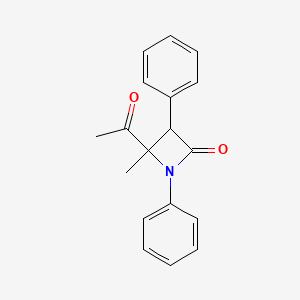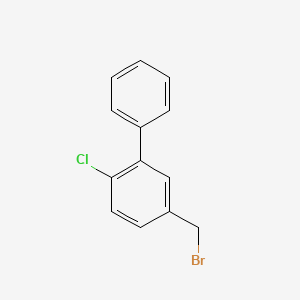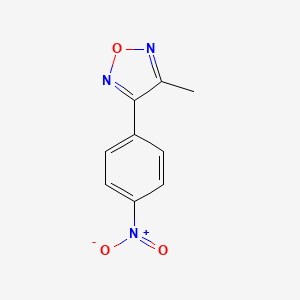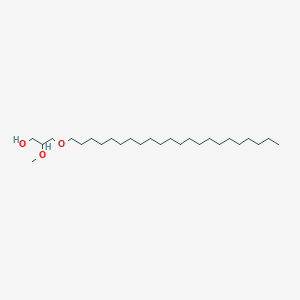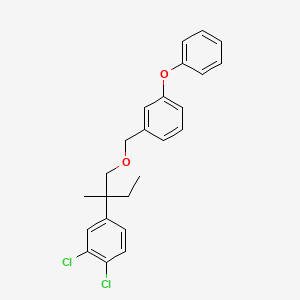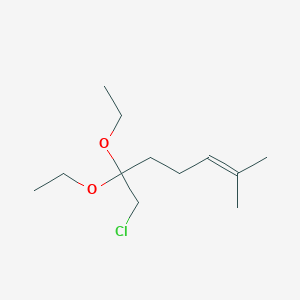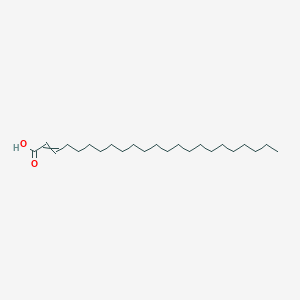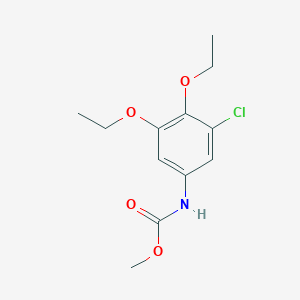![molecular formula C20H21FO2 B14418762 4-[2-Ethyl-1-(4-fluorophenyl)but-1-en-1-yl]phenyl acetate CAS No. 84836-33-9](/img/structure/B14418762.png)
4-[2-Ethyl-1-(4-fluorophenyl)but-1-en-1-yl]phenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-Ethyl-1-(4-fluorophenyl)but-1-en-1-yl]phenyl acetate is an organic compound that features a phenyl acetate group attached to a substituted butenyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Ethyl-1-(4-fluorophenyl)but-1-en-1-yl]phenyl acetate typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and 2-ethylbut-1-ene.
Formation of the Intermediate: The first step involves the formation of an intermediate through a condensation reaction between 4-fluorobenzaldehyde and 2-ethylbut-1-ene in the presence of a base such as sodium hydroxide.
Acetylation: The intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and more efficient catalysts to streamline the process.
化学反応の分析
Types of Reactions
4-[2-Ethyl-1-(4-fluorophenyl)but-1-en-1-yl]phenyl acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the double bond.
Substitution: Nucleophilic substitution reactions can occur at the acetate group, where nucleophiles such as hydroxide ions can replace the acetate group to form phenols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated hydrocarbons.
Substitution: Phenols.
科学的研究の応用
4-[2-Ethyl-1-(4-fluorophenyl)but-1-en-1-yl]phenyl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 4-[2-Ethyl-1-(4-fluorophenyl)but-1-en-1-yl]phenyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 4-[2-Ethyl-1-(4-chlorophenyl)but-1-en-1-yl]phenyl acetate
- 4-[2-Ethyl-1-(4-bromophenyl)but-1-en-1-yl]phenyl acetate
- 4-[2-Ethyl-1-(4-methylphenyl)but-1-en-1-yl]phenyl acetate
Uniqueness
4-[2-Ethyl-1-(4-fluorophenyl)but-1-en-1-yl]phenyl acetate is unique due to the presence of the fluorine atom, which can significantly influence the compound’s reactivity, stability, and biological activity. Fluorine atoms can enhance the compound’s ability to interact with biological targets and improve its metabolic stability, making it a valuable compound for research and development.
特性
CAS番号 |
84836-33-9 |
|---|---|
分子式 |
C20H21FO2 |
分子量 |
312.4 g/mol |
IUPAC名 |
[4-[2-ethyl-1-(4-fluorophenyl)but-1-enyl]phenyl] acetate |
InChI |
InChI=1S/C20H21FO2/c1-4-15(5-2)20(16-6-10-18(21)11-7-16)17-8-12-19(13-9-17)23-14(3)22/h6-13H,4-5H2,1-3H3 |
InChIキー |
LFVPWWCXDKGUCR-UHFFFAOYSA-N |
正規SMILES |
CCC(=C(C1=CC=C(C=C1)OC(=O)C)C2=CC=C(C=C2)F)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


